molecular formula C6H7F6N3O4S2 B12511712 1-Methylimidazolium Bis(trifluoromethanesulfonyl)imide

1-Methylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B12511712
M. Wt: 363.3 g/mol
InChI Key: ZZVZYACHEMVZGV-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide and 1-methylimidazole are compounds of significant interest in the field of chemistry. The former is known for its strong electron-withdrawing properties, making it useful in various chemical reactions and applications. 1-Methylimidazole, on the other hand, is a derivative of imidazole and is widely used as a catalyst and a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide can be synthesized through the reaction of trifluoromethanesulfonic anhydride with appropriate amines under controlled conditions. The reaction typically involves the use of solvents like dichloromethane and requires cooling to maintain the reaction temperature between -40°C to 0°C .

1-Methylimidazole is synthesized by methylation of imidazole using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile .

Industrial Production Methods

Industrial production of 1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The product is then purified through recrystallization or distillation .

1-Methylimidazole is produced industrially by continuous flow processes that allow for efficient methylation of imidazole. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-methylimidazole .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide undergoes various types of reactions, including:

1-Methylimidazole is involved in:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-N-trifluoromethanesulfonylmethanesulfonamide is used in:

1-Methylimidazole finds applications in:

Properties

Molecular Formula

C6H7F6N3O4S2

Molecular Weight

363.3 g/mol

IUPAC Name

1-methylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C4H6N2.C2HF6NO4S2/c1-6-3-2-5-4-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-4H,1H3;9H

InChI Key

ZZVZYACHEMVZGV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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